molecular formula C21H31N3O B14539999 N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide CAS No. 62399-76-2

N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B14539999
CAS No.: 62399-76-2
M. Wt: 341.5 g/mol
InChI Key: FCLSCTBAEGKSTE-UHFFFAOYSA-N
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Description

N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a decyl chain, a benzamide group, and a 1-methyl-1H-pyrazol-3-yl moiety

Properties

CAS No.

62399-76-2

Molecular Formula

C21H31N3O

Molecular Weight

341.5 g/mol

IUPAC Name

N-decyl-N-(1-methylpyrazol-3-yl)benzamide

InChI

InChI=1S/C21H31N3O/c1-3-4-5-6-7-8-9-13-17-24(20-16-18-23(2)22-20)21(25)19-14-11-10-12-15-19/h10-12,14-16,18H,3-9,13,17H2,1-2H3

InChI Key

FCLSCTBAEGKSTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C1=NN(C=C1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific structural features, such as the presence of a long decyl chain and a benzamide group, which confer distinct physicochemical properties and biological activities. These features differentiate it from other pyrazole derivatives and enhance its potential for diverse applications in medicinal chemistry and materials science.

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